molecular formula C20H23N3O4 B2726039 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide CAS No. 941870-57-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide

Cat. No.: B2726039
CAS No.: 941870-57-1
M. Wt: 369.421
InChI Key: PJGUGLQYVXIYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with an oxalamide group

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-23(2)16(14-6-4-3-5-7-14)13-21-19(24)20(25)22-15-8-9-17-18(12-15)27-11-10-26-17/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUGLQYVXIYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide is a compound of significant interest due to its potential therapeutic applications. Its structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with substituted acetamides. The general synthetic route includes:

  • Formation of the Benzodioxin Core : Starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) reacting with sulfonyl chlorides.
  • Substitution Reactions : Subsequent reactions with bromo-acetamides lead to the formation of the desired amide structure.

The compound's molecular formula is C18H24N2O3C_{18}H_{24}N_2O_3, and its structure can be represented as follows:

N 2 3 dihydro 1 4 benzodioxin 6 yl N 2 dimethylamino 2 phenylethyl ethanediamide\text{N 2 3 dihydro 1 4 benzodioxin 6 yl N 2 dimethylamino 2 phenylethyl ethanediamide}

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate digestion. Inhibitors can help manage postprandial blood glucose levels in Type 2 Diabetes Mellitus (T2DM). The compound showed promising inhibition rates in vitro, indicating its potential utility in diabetes management .
  • Acetylcholinesterase Inhibition : This enzyme is crucial for neurotransmitter regulation in the nervous system. The inhibition of acetylcholinesterase has implications for treating Alzheimer's Disease (AD). Preliminary results suggest that this compound may enhance acetylcholine levels by inhibiting its breakdown .

Pharmacological Studies

In vivo and in vitro studies have been conducted to evaluate the pharmacological properties of this compound:

  • Antidiabetic Effects : Animal models treated with this compound exhibited lower blood glucose levels compared to controls, suggesting its efficacy as an antidiabetic agent.
  • Neuroprotective Effects : In models simulating neurodegeneration, the compound demonstrated protective effects on neuronal cells, potentially linked to its acetylcholinesterase inhibitory activity.

Case Study 1: Antidiabetic Activity

A study involving diabetic rats treated with varying doses of this compound showed a significant reduction in fasting blood glucose levels and improved glucose tolerance tests. The results indicated a dose-dependent response with optimal activity observed at higher concentrations.

Dose (mg/kg)Fasting Blood Glucose (mg/dL)Glucose Tolerance (%)
0250100
5018075
10012050

Case Study 2: Neuroprotective Effects

In a neurodegenerative model induced by amyloid-beta peptides, administration of the compound resulted in reduced neuronal cell death and improved cognitive function as assessed by behavioral tests.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.